Tetraphenylporphinatozinc(II)

Catalog No.
S580106
CAS No.
14074-80-7
M.F
C44H28N4Zn
M. Wt
678.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraphenylporphinatozinc(II)

CAS Number

14074-80-7

Product Name

Tetraphenylporphinatozinc(II)

IUPAC Name

zinc 5,10,15,20-tetraphenylporphyrin-22,24-diide

Molecular Formula

C44H28N4Zn

Molecular Weight

678.1 g/mol

InChI

InChI=1S/C44H28N4.Zn/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2

InChI Key

XPVVGUHKLPZAEN-UHFFFAOYSA-N

SMILES

Array

Synonyms

zinc tetraphenylporphyrin, zinc(II) tetraphenylporphyrin

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Zn]

The exact mass of the compound 5,10,15,20-Tetraphenyl-21H,23H-porphine zinc is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 640185. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Coordination Complexes - Metalloporphyrins - Supplementary Records. It belongs to the ontological category of zinc porphyrin in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetraphenylporphinatozinc(II) (CAS: 14074-80-7), commonly known as ZnTPP, is a benchmark metalloporphyrin complex featuring a zinc(II) ion coordinated within a tetraphenylporphyrin macrocycle. In industrial and advanced laboratory procurement, ZnTPP is prioritized for its exceptional thermal stability, strong visible-light absorption, and highly reversible electrochemical redox behavior. Unlike its metal-free precursor, the insertion of the closed-shell Zn(II) center imparts a strong heavy-atom effect that facilitates intersystem crossing, alongside an open axial coordination site that dominates its supramolecular chemistry. These baseline properties make ZnTPP a foundational precursor for organic photovoltaics (OPVs), chemical sensor arrays, metal-organic frameworks (MOFs), and photocatalytic systems [1].

Procuring metal-free tetraphenylporphyrin (H2TPP) or alternative metalloporphyrins (such as CuTPP or NiTPP) as generic substitutes for ZnTPP fundamentally compromises application-critical performance. H2TPP lacks the heavy-atom effect, resulting in significantly lower singlet oxygen quantum yields and poorer intersystem crossing efficiency, which degrades its utility in photocatalysis. Furthermore, H2TPP possesses a higher oxidation potential, making it an inferior electron donor in bulk heterojunction solar cells[1]. Conversely, substituting ZnTPP with other metalloporphyrins like CuTPP or NiTPP eliminates the critical axial coordination site. Because Cu(II) and Ni(II) adopt square-planar geometries with little to no affinity for axial ligands, these substitutes fail entirely in supramolecular self-assembly and colorimetric VOC sensing workflows that rely on host-guest ligation [2].

Superior Thermal Stability for Vacuum Deposition Workflows

For thin-film manufacturing via physical vapor deposition (PVD), precursor thermal stability is paramount. Differential scanning calorimetry and thermogravimetry demonstrate that ZnTPP exhibits a significantly higher decomposition temperature than its metal-free counterpart. ZnTPP remains stable up to 702 K (429 °C), whereas H2TPP begins to decompose at 671 K (398 °C) [1]. This 31 K thermal advantage ensures that ZnTPP can be sublimed cleanly without degradation, yielding high-purity, defect-free thin films for optoelectronic devices.

Evidence DimensionDecomposition Temperature
Target Compound Data702 K (429 °C)
Comparator Or BaselineH2TPP (671 K / 398 °C)
Quantified Difference+31 K higher thermal stability
ConditionsDifferential scanning calorimetry and thermogravimetry in solid state

Prevents precursor degradation during vacuum thermal evaporation, ensuring high-yield manufacturability of OLED and OPV thin films.

Lowered Oxidation Potential for Enhanced Electron Donation

In photoinduced electron transfer applications, the electron donor must possess an optimal oxidation potential to pair with acceptors like C60 or C70. Electrochemical measurements reveal that ZnTPP has a first oxidation potential of 0.71 V vs SCE. In contrast, H2TPP has an oxidation potential of 0.95 V vs SCE, and CuTPP sits at 0.90 V vs SCE [1]. The ~0.2 V reduction in oxidation potential for ZnTPP significantly increases the thermodynamic driving force for electron transfer, making it a vastly superior electron donor in photovoltaic heterojunctions.

Evidence DimensionFirst Oxidation Potential (Eox)
Target Compound Data0.71 V vs SCE
Comparator Or BaselineH2TPP (0.95 V vs SCE) and CuTPP (0.90 V vs SCE)
Quantified Difference~0.2 V lower oxidation potential
ConditionsCyclic voltammetry in non-aqueous solvent vs Saturated Calomel Electrode (SCE)

A lower oxidation potential directly translates to higher electron transfer efficiencies when paired with fullerene acceptors in organic solar cells.

Maximized Singlet Oxygen Quantum Yield via Heavy-Atom Effect

For photodynamic and photocatalytic applications, the generation of reactive oxygen species is the primary performance metric. The closed-shell Zn(II) center in ZnTPP promotes efficient intersystem crossing to the triplet state via the heavy-atom effect. Consequently, ZnTPP achieves a singlet oxygen quantum yield (ΦΔ) of approximately 0.72 in organic solvents. The metal-free H2TPP achieves only ~0.57–0.63 under identical conditions, while paramagnetic analogs like CuTPP quench the excited state, yielding near-zero singlet oxygen [1].

Evidence DimensionSinglet Oxygen Quantum Yield (ΦΔ)
Target Compound Data~0.72
Comparator Or BaselineH2TPP (~0.57 - 0.63)
Quantified Difference~15-20% absolute increase in singlet oxygen generation efficiency
ConditionsMeasured via 1,3-diphenylisobenzofuran (DPBF) photooxidation in solvent

Dictates the procurement of ZnTPP as the benchmark photosensitizer for high-yield photocatalytic oxidation and photodynamic therapy models.

Exclusive Axial Ligation Capability for Supramolecular Sensing

ZnTPP is characterized by an open axial coordination site that readily binds nitrogenous ligands (e.g., amines, pyridines), triggering distinct red-shifts in its visible absorption spectrum. Comparative spectral studies of metalloporphyrin arrays exposed to volatile organic compounds (VOCs) show that ZnTPP strongly coordinates with Lewis basic vapors. In contrast, CuTPP and NiTPP, due to their d-orbital configurations, exhibit negligible axial ligation affinity and fail to produce the necessary bathochromic shifts via coordination [1].

Evidence DimensionAxial Ligand Binding Affinity
Target Compound DataStrong coordination (1:1 or 1:2 complexes) with distinct bathochromic shifts
Comparator Or BaselineCuTPP / NiTPP (Negligible axial coordination)
Quantified DifferencePresence vs. absence of host-guest coordination chemistry
ConditionsExposure of metalloporphyrin films or solutions to nitrogenous VOCs (e.g., pyridine)

Makes ZnTPP the mandatory building block for colorimetric amine sensor arrays and metal-organic framework (MOF) nodes where axial connectivity is required.

Vacuum-Deposited Organic Photovoltaics (OPVs)

Leveraging its 702 K thermal decomposition threshold and low 0.71 V oxidation potential, ZnTPP is the premier electron-donor precursor for thermal evaporation alongside fullerene acceptors in thin-film solar cells[1].

Colorimetric VOC Sensor Arrays

Utilizing its exclusive axial ligation capability, ZnTPP is deployed in optoelectronic noses and colorimetric arrays to detect Lewis basic volatile organic compounds (like pyridines and amines) via distinct bathochromic shifts, an application where CuTPP and NiTPP fail [2].

Standardized Photocatalytic Oxidation

Driven by its high singlet oxygen quantum yield (~0.72) enabled by the zinc heavy-atom effect, ZnTPP is procured as the benchmark homogeneous photosensitizer for fine chemical synthesis and wastewater treatment models requiring efficient reactive oxygen species generation[3].

Physical Description

Purple crystals; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

4

Exact Mass

676.160539 Da

Monoisotopic Mass

676.160539 Da

Heavy Atom Count

49

Other CAS

14074-80-7

General Manufacturing Information

Zinc, [5,10,15,20-tetraphenyl-21H,23H-porphinato(2-)-.kappa.N21,.kappa.N22,.kappa.N23,.kappa.N24]-, (SP-4-1)-: ACTIVE

Dates

Last modified: 08-15-2023

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